molecular formula C5H4ClNO2 B1316498 3-Methylisoxazole-5-carbonyl chloride CAS No. 49783-72-4

3-Methylisoxazole-5-carbonyl chloride

Cat. No. B1316498
CAS RN: 49783-72-4
M. Wt: 145.54 g/mol
InChI Key: VUBCNGCMOPTDED-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbonyl chloride is an organic compound with the molecular formula C5H4ClNO2 and a molecular weight of 145.54 . It is used for research and development purposes .


Synthesis Analysis

Isoxazole-based amides, which include 3-Methylisoxazole-5-carbonyl chloride, can be synthesized by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines . Another synthesis method involves the direct reaction of bis(trichloromethyl) carbonate with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .


Molecular Structure Analysis

The InChI code for 3-Methylisoxazole-5-carbonyl chloride is 1S/C5H4ClNO2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3 . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

The compound can react with various aliphatic, aromatic, and heterocyclic amines to form isoxazole-based amides . More research is needed to fully understand the range of chemical reactions involving this compound.


Physical And Chemical Properties Analysis

3-Methylisoxazole-5-carbonyl chloride is a liquid at room temperature . It has a density of 1.345g/cm3 . More specific physical and chemical properties may be available in specialized chemical databases.

Scientific Research Applications

Field

This application falls under the field of Organic Chemistry, specifically heterocyclic compound synthesis .

Application

3-Methylisoxazole-5-carbonyl chloride can be used in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Results

The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .

Synthesis of Isoxazole-based Amides

Field

This application is also in the field of Organic Chemistry, specifically in the synthesis of anti-inflammatory and antimicrobial agents .

Application

3-Methylisoxazole-5-carbonyl chloride can be used in the synthesis of isoxazole-based amides . These compounds have been evaluated for in vivo anti-inflammatory, ulcerogenic, and antimicrobial activity .

Method

Isoxazole-based amides were synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic and heterocyclic amines .

Results

Some of the synthesized compounds were identified as potent anti-inflammatory agents in carrageenan-induced albino rat paw edema assay exhibiting 92.85-93.57% edema inhibition after 5 hours . They also showed good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .

Safety And Hazards

The compound is classified as dangerous, causing severe skin burns and eye damage . It should be handled with appropriate personal protective equipment, and exposure should be avoided .

Future Directions

The compound has been used in the synthesis of isoxazole-based amides, which have shown promising anti-inflammatory and antimicrobial activity . Future research could explore these and other potential applications of 3-Methylisoxazole-5-carbonyl chloride.

properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCNGCMOPTDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512622
Record name 3-Methyl-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazole-5-carbonyl chloride

CAS RN

49783-72-4
Record name 3-Methyl-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(±)-trans-2-Methyl-1-(3-methyl-isoxazole-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was made following general procedure A, substituting 3-methyl-isoxazole-5-carbonyl chloride for 4-trifluoromethyl-benzoyl chloride. 3-Methyl-isoxazole-5-carbonyl chloride was prepared by reaction of the preformed 3-methyl-isoxazole-5-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride. In addition, only 1.2 equivalents of lithium hydroxide were used in the ester hydrolysis step. The crude 2-methyl-1-(3-methyl-isoxazole-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was isolated as a mixture of cis and trans isomers. Purification by silica gel chromatography (dichloromethane/methanol gradient: 99.5/0.5->99/1) yielded (±)-trans-methyl-1-(3-methyl-isoxazole-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide (24%). 1H-NMR (CDCl3) δ: 1.02 (t, 3H), 1.13 (d, 3H), 1.40-1.50 (m, 1H), 2.25 (s, 3H), 2.70-2.80 (m, 1H), 3.40-3.52 (m, 1H), 3.80 (q, 2H), 4.95-5.10 (m, 1H), 6.35 (d, 1H), 6.42 (s, 1H), 6.70 (d, 1H), 6.90 (t, 1H), 7.00 (t, 1H), 7.10 (d, 2H), 7.40 (d, 2H). MS m/z: 438/440 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MAP Martins, M Neto, AP Sinhorin… - Synthetic …, 2002 - Taylor & Francis
… preparation of 3-methylisoxazole-5-carbonyl chloride from 1 … amounts of 3-methylisoxazole-5-carbonyl chloride, obtained in situ… of pyrazoles to 3-methylisoxazole-5-carbonyl chloride as …
Number of citations: 1 www.tandfonline.com
S Takada, T Sasatani, N Chomei… - Journal of medicinal …, 1996 - ACS Publications
… These compounds were prepared from 3-methylisoxazole-5-carbonyl chloride and the appropriate fused diaminopyridine in a method analogous to that used for the preparation of 14c. …
Number of citations: 31 pubs.acs.org
M Gul, I Kulu, N Ocal - Journal of Chemical Research, 2013 - journals.sagepub.com
… The tricyclic imide 4 also reacted with 3-methylisoxazole-5-carbonyl chloride to give N-(3-methylisoxazole-5-carbonyl)amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dicarboximide (…
Number of citations: 5 journals.sagepub.com

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